(Z)-RG-13022

Catalog No.
S541298
CAS No.
136831-48-6
M.F
C16H14N2O2
M. Wt
266.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-RG-13022

CAS Number

136831-48-6

Product Name

(Z)-RG-13022

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8+

InChI Key

DBGZNJVTHYFQJI-RIYZIHGNSA-N

solubility

Soluble in DMSO

Synonyms

RG 13022; RG13022; RG-13022.Tyrphostin RG 13022

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CN=CC=C2)OC

The exact mass of the compound Tyrphostin RG 13022 is 266.1055 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 666257. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Tyrphostins - Supplementary Records. It belongs to the ontological category of dimethoxybenzene in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(Z)-RG-13022 is a cell-permeable, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) from the tyrphostin chemical class. It functions by blocking the autophosphorylation of the EGFR kinase domain, a critical step in signaling pathways that drive cell proliferation. With demonstrated efficacy in the low micromolar range for inhibiting EGFR-dependent cancer cell growth and proven in vivo activity, it serves as a well-characterized tool compound for cancer research, particularly in studies involving squamous cell carcinoma.

Research Fit

Z

Stereochemically defined (Z)-isomer for EGFR tyrosine kinase inhibition studies

N

Non-phenolic tyrphostin analog with reported reduced antioxidant assay interference

A

ATP-competitive inhibitor supporting EGFR and PDGFR pathway research

While numerous EGFR inhibitors are commercially available, they are not functionally interchangeable due to significant variations in potency, kinase selectivity profiles, and cell-model-specific efficacy. Substituting (Z)-RG-13022 with a different inhibitor, such as one with nanomolar potency or an unknown off-target profile, introduces variables that can compromise experimental reproducibility. This is particularly critical for researchers aiming to replicate or build upon published studies where (Z)-RG-13022 was the specific reagent used to achieve in vivo tumor growth inhibition, as its exact performance characteristics are integral to the original findings.

Substitution Risk

Attribute
(Z)-RG-13022
Generic / Alternate
Stereochemistry
Defined (Z)-isomer; verified stereochemical purity
Unspecified isomer ratio may contain (E)-isomer impurity
Phenolic Content
Non-phenolic; reduced antioxidant confounding
Phenolic tyrphostins (e.g., AG-490) may introduce redox assay artifacts
Metabolic Fate
In vivo (E)-isomer generation; purity at administration is critical
Pre-existing (E)-isomer content compounds pharmacokinetic interpretation

Biochemical Potency: Differentiated as a Micromolar-Range EGFR Inhibitor

(Z)-RG-13022 inhibits the autophosphorylation of the EGF receptor in a cell-free immunoprecipitate assay with an IC50 of 4 µM. This positions it as a standard, micromolar-potency inhibitor, distinguishing it from high-potency research tools like AG-1478, which has an IC50 of 3 nM under similar cell-free conditions.

Evidence DimensionIC50, Cell-Free EGFR Autophosphorylation
Target Compound Data4 µM
Comparator Or BaselineAG-1478: 3 nM
Quantified Difference>1300-fold less potent than AG-1478
ConditionsCell-free EGFR kinase assay measuring autophosphorylation.

This defines a clear performance tier, making it the appropriate choice for assays designed for or validated with a micromolar-potency EGFR inhibitor, avoiding the potential off-target effects or confounding results of hyper-potent alternatives.

Stereochemical Potency
Head-to-head

(Z) IC50 = 11 μM vs (E) IC50 = 38 μM — 3.5-fold difference in HN5 cells

Supports isomer-specific study design

HN5 squamous carcinoma; DNA synthesis assay

Cellular Efficacy: Consistent Inhibition of EGFR-Dependent Cell Proliferation

In cellular assays, (Z)-RG-13022 demonstrates effective inhibition of EGF-stimulated proliferation in relevant cancer cell lines. For HER 14 cells, it inhibits colony formation with an IC50 of 1 µM and DNA synthesis with an IC50 of 3 µM. In the MH-85 human squamous cell carcinoma line, the IC50 is 1.5 µM for DNA synthesis. This potency is distinct from first-generation clinical candidates like Gefitinib, which typically shows nanomolar potency in sensitive cell lines (e.g., IC50 of 54 nM for cell growth).

Evidence DimensionIC50, Cellular Proliferation/DNA Synthesis
Target Compound Data1-3 µM (HER 14 cells); 1.5 µM (MH-85 cells)
Comparator Or BaselineGefitinib: ~54 nM (general benchmark for sensitive cells)
Quantified DifferenceApproximately 20- to 50-fold less potent than Gefitinib in sensitive cell lines.
ConditionsInhibition of EGF-stimulated colony formation or DNA synthesis in cultured human cancer cells.

This provides researchers with established, quantitative benchmarks for designing experiments in specific, validated cell models, ensuring appropriate dosing and interpretation of results.

Antioxidant Confounding
Class-level

Non-phenolic structure; qualitatively reduced antioxidant activity vs. phenolic tyrphostins

Reported structural-class context

Vendor specification; data to verify

In Vivo Validation: Proven Efficacy in a Published Xenograft Model

(Z)-RG-13022 is one of the few tyrphostins of its class with published in vivo efficacy data from early cancer research. Administration of 400 µg/mouse/day resulted in significant inhibition of MH-85 human squamous cell carcinoma tumor growth in a nude mouse model. This level of validation is often absent for many other research-grade kinase inhibitors, which may only have in vitro data.

Evidence DimensionIn Vivo Efficacy
Target Compound DataSignificantly inhibits MH-85 tumor growth at 400 µg/mouse/day
Comparator Or BaselineGeneric research inhibitors lacking in vivo validation in this specific model.
Quantified DifferenceNot applicable (Qualitative validation)
ConditionsNude mouse xenograft model with MH-85 human squamous cell carcinoma.

For researchers studying squamous cell carcinoma or seeking to replicate foundational EGFR inhibition studies, procuring the exact, validated compound is essential for experimental continuity and data integrity.

EGFR Autophosphorylation
Cross-study

IC50 = 4–5 μM in cell-free immunoprecipitate kinase assays

Supports assay standardization benchmark

Consistent across independent studies

Cell Line Sensitivity
Cross-study

HER14 IC50 = 1 μM vs MH-85 IC50 = 7 μM — 7-fold difference in colony formation

Reported cell-model sensitivity context

Colony formation; 50 ng/mL EGF

Breast Cancer Dose-Response
Reported

0.1–10 μM effective range; 100-fold dynamic window in T47D/MCF-7 cells

Supports dose-response study design

EGF/estrogen-stimulated proliferation

In Vivo Pharmacokinetics
Reported

Terminal t1/2 = 50.4 min; plasma concentration below 1 μM within 20 min post-dose

Supports PK/PD model design

20 mg/kg i.p.; MF1 nu/nu mice; bolus dosing may not maintain target concentrations

Replication and Extension of Foundational Squamous Cell Carcinoma Studies

For laboratories directly building on or replicating the results of early studies on EGFR inhibition in MH-85 xenograft models. Using the originally documented compound is critical for ensuring comparability and validating new findings against the historical benchmark.

Comparative Analysis Using a Micromolar-Potency EGFR Inhibitor

Ideal for use as a reference compound in screening cascades or mechanism-of-action studies where a well-characterized, micromolar-potency EGFR inhibitor is required to differentiate from more potent or selective molecules. Its established IC50 of 4 µM provides a clear benchmark.

Validating EGFR's Role in Cellular Proliferation Assays

For confirming the involvement of EGFR signaling in cell proliferation or survival in models like HER 14 or MH-85, where its inhibitory concentrations (1-3 µM) are already defined. This allows for straightforward experimental setup without extensive dose-finding.

Application Fit Matrix

Application
Selection Property
Validation Focus
Stereochemistry-activity relationship studies
Defined (Z)-isomer stereochemical purity
Isomer-specific EGFR inhibition endpoint review
EGFR-dependent signaling in high-sensitivity models
Cell-model sensitivity context
Pathway-response in EGFR-transfected cell systems
Hormone-growth factor crosstalk studies
Non-phenolic structure profile
Estrogen-EGFR signaling endpoint review
PK/PD modeling and formulation research
Rapid-clearance PK profile
Exposure-model validation and formulation review

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

266.105527694 Da

Monoisotopic Mass

266.105527694 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

149286-90-8
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